Chloromonilinic acid D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13ClO7 |
|---|---|
Molecular Weight |
352.72 g/mol |
IUPAC Name |
(Z)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6- |
InChI Key |
OIGIYRMZWBAKKC-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C/C(=O)O)/Cl)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O |
Synonyms |
chloromonilinic acid D |
Origin of Product |
United States |
Occurrence and Isolation of Chloromonilinic Acid D
Chloromonilinic acid D has been identified as a secondary metabolite produced by the fungal pathogen Cochliobolus australiensis. nih.govusda.gov This fungus, when grown in a liquid culture medium, secretes a variety of compounds, including this compound, into the broth. nih.govusda.govusda.govbugwoodcloud.org The isolation process begins with the separation of the fungal mycelium from the liquid culture filtrate. The filtrate, containing the desired compound, is then subjected to a liquid-liquid extraction process, typically using ethyl acetate (B1210297), to recover the crude mixture of organic compounds. usda.govunipi.it
The subsequent purification of this compound from this crude extract is a multi-step process that relies on advanced chromatographic techniques to separate it from other closely related metabolites, such as Chloromonilinic acid B and C, radicinin (B73259), and cochliotoxin, which are also produced by the fungus. nih.govusda.gov
Purification Techniques
The purification of this compound from the crude fungal extract is achieved through a combination of chromatographic methods.
Initial fractionation of the crude ethyl acetate extract is performed using silica (B1680970) gel column chromatography. nih.govusda.govusda.govnih.gov This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel (Kieselgel 60, 0.063–0.200 mm). usda.govusda.gov A solvent system is then passed through the column to elute the different compounds at different rates. Research on similar compounds from related fungal extracts by the same research group has utilized a solvent system of chloroform (B151607) and isopropanol (B130326) for elution. unipi.itusda.gov
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Silica Gel (Kieselgel 60, 0.063–0.200 mm) | usda.govusda.gov |
| Mobile Phase (Eluent) | Gradient or isocratic system, potentially involving solvents like Chloroform/Isopropanol | unipi.itusda.gov |
| Principle of Separation | Adsorption chromatography based on compound polarity | usda.govusda.gov |
Fractions obtained from silica gel chromatography that contain this compound are further purified using High-Performance Liquid Chromatography (HPLC). nih.gov This high-resolution technique is essential for isolating the pure compound. Reversed-phase HPLC is commonly employed for this purpose. Studies on the analysis of related compounds from Cochliobolus australiensis have utilized a C-18 reversed-phase column. usda.govnih.gov The separation is achieved using a gradient mobile phase consisting of acetonitrile (B52724) and water, sometimes with the addition of a small percentage of formic acid to improve peak shape. nih.govusda.gov
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Reversed-Phase C-18 Column (e.g., Merck Lichrocart, 5 µm) | usda.gov |
| Mobile Phase | Acetonitrile and Water (gradient elution) | usda.govnih.gov |
| Additives | Optionally, 0.1% Formic Acid | nih.gov |
| Flow Rate | Typically around 0.5 mL/min | usda.gov |
| Detection | UV Spectrophotometric Detector | usda.gov |
Structural Elucidation and Stereochemical Assignment of Chloromonilinic Acid D
Spectroscopic Methodologies for Structural Determination
The fundamental structure of Chloromonilinic acid D was pieced together using a suite of spectroscopic methods, each providing critical information about its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the connectivity of atoms within the this compound molecule. While specific spectral data for this compound is often presented in supplementary materials of research articles, the analysis of related compounds reveals the typical application of 1H and 13C NMR. acs.orgtandfonline.com For instance, in the elucidation of the closely related Chloromonilinic acid A, the 1H NMR spectrum showed the presence of a hydrogen-bonded phenolic hydroxyl group (at 12.5 ppm) and a methoxy (B1213986) group (at 3.65 ppm). tandfonline.com Such characteristic chemical shifts, along with coupling constants and correlation spectra (like COSY, HSQC, and HMBC), allow for the precise mapping of protons and carbons, ultimately revealing the carbon skeleton and the placement of functional groups. acs.orgmdpi.com
Table 1: Representative 1H and 13C NMR Data for Chromanone Scaffolds This table presents typical chemical shift ranges for key functional groups found in chromanone structures similar to this compound, based on data from related compounds.
| Functional Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| Phenolic Hydroxyl | ~12.5 | - |
| Methoxy Protons | ~3.6-4.0 | ~50-60 |
| Aromatic Protons | ~6.5-8.0 | ~100-160 |
| Vinylic Proton | ~6.0-7.5 | ~110-140 |
| Methylene Protons | ~2.5-3.0 | ~30-40 |
| Methyl Protons | ~2.0-2.6 | ~15-25 |
| Carbonyl Carbon | - | ~170-200 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule. For this compound and its analogs, HRESIMS provides the accurate mass of the molecular ion, which allows for the deduction of its molecular formula. tandfonline.comnih.gov For example, the molecular formula of Chloromonilinic acid A, C16H13O5Cl, was determined through high-resolution mass spectrometry. tandfonline.com The analysis of the isotopic pattern, particularly the presence of the 37Cl isotope, confirms the presence of a chlorine atom in the molecule. nih.gov
Table 2: HRESIMS Data for Chloromonilinic Acid Analogs
| Compound | Molecular Formula | Calculated m/z | Observed m/z | Ion |
| Chloromonilinic Acid A | C16H13O5Cl | - | - | [M]+ |
| Chlorinated Xanthone (B1684191) | C16H11ClO5 | 341.0193 | 341.0172 | [M+Na]+ |
| Data sourced from studies on related chlorinated fungal metabolites. tandfonline.comnih.gov |
UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. In this compound, the extended conjugated system of the chromanone ring and the acrylic acid side chain results in characteristic absorption bands in the UV-Vis spectrum. nih.govupi.edu For instance, a related chlorinated xanthone exhibited absorption bands at λmax 237, 255, 306, and 366 nm, which is indicative of the xanthone core structure. nih.gov Similarly, the UV spectrum of Chloromonilinic acid A methyl ester showed absorption maxima at 331 nm and 261 nm. tandfonline.com These data provide evidence for the conjugated nature of the molecule. upi.edu
Stereochemical Assignment Approaches
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, this was accomplished through a combination of experimental and computational methods. acs.orgnih.gov
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. acs.orgresearchgate.net By comparing the experimentally measured ECD spectrum of this compound with the spectra calculated for its possible enantiomers, the true absolute configuration can be assigned. acs.orgresearchgate.net This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its 3D structure. The correlation between the experimental and computed spectra provides a definitive assignment of stereochemistry. acs.orgresearchgate.net
Computational methods play a vital role in modern stereochemical assignment. acs.orgchemrxiv.org In the case of this compound, computational approaches were used in conjunction with ECD spectroscopy. acs.orgnih.gov This involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. acs.org These theoretical spectra are then compared with the experimental ECD spectrum to determine which calculated spectrum, and therefore which stereoisomer, matches the natural product. acs.orgresearchgate.net This integrated approach of experimental data and computational modeling provides a high degree of confidence in the final stereochemical assignment. acs.org
Biosynthetic Pathways and Genetic Foundations of Chloromonilinic Acid D
Proposed Polyketide Biosynthetic Route
Chloromonilinic acid D is classified as a polyketide, a large and diverse group of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units. wikipedia.org The biosynthetic pathway for this compound is proposed to follow a route similar to that of other fungal chlorinated xanthones and chromones, such as chloromonilicin (B1237421). researchgate.net
The process is initiated with the condensation of a starter unit, typically acetyl-CoA, with several extender units, which are usually malonyl-CoA. wikipedia.orgresearchgate.net This series of decarboxylative condensation reactions is catalyzed by a large, multi-domain enzyme known as a polyketide synthase (PKS). mdpi.comftb.com.hr Each condensation step elongates the carbon chain, which then undergoes various modifications, including cyclization and aromatization, to form the core scaffold of the molecule. researchgate.netplos.org Subsequent tailoring reactions, such as chlorination and methylation, complete the biosynthesis of this compound. researchgate.netuniba.it
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for the biosynthesis of a specific secondary metabolite are typically found organized together in the fungal genome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). wikipedia.org
For this compound, a putative BGC has been identified in the fungus Bipolaris sorokiniana and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002726. u-tokyo.ac.jpu-tokyo.ac.jp This cluster is also predicted to be responsible for the synthesis of related compounds, including 4-chloropinselin, pinselin, and chloromonilinic acid B. u-tokyo.ac.jpu-tokyo.ac.jp
Further insights can be drawn from the well-characterized BGC-10 in the brown rot fungus Monilinia fructicola, which is responsible for producing the related metabolites chloromonilicin, chloromonilinic acid A, and chloromonilinic acid B. uniba.it This analogous gene cluster, approximately 55 kilobases in length, contains twenty-four genes. uniba.it The core of this cluster is a Type I polyketide synthase gene, surrounded by genes encoding various tailoring enzymes essential for the final structure of the metabolites. uniba.it Analysis of these clusters provides a genetic blueprint for understanding the enzymatic steps involved in producing this compound.
The central enzyme in the biosynthesis of this compound is a Type I Polyketide Synthase (PKS). uniba.itwikipedia.org Fungal Type I PKSs are large, multifunctional proteins containing several catalytic domains integrated into a single polypeptide chain. nih.gov The minimal domains required for polyketide synthesis are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. wikipedia.orgnih.gov
The PKS operates in an iterative fashion. The AT domain selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units and loads them onto the ACP domain. wikipedia.org The KS domain then catalyzes the crucial carbon-carbon bond-forming Claisen condensation between the growing polyketide chain and the extender unit, with each step elongating the chain. plos.orgwikipedia.org The number of iterations is controlled by the PKS, determining the final chain length of the polyketide backbone before it is released from the enzyme for further modification. plos.org In the BGC from Monilinia fructicola, the key PKS gene is designated pks1. uniba.it
Once the polyketide backbone is formed by the PKS, it undergoes a series of modifications by "tailoring" enzymes, which are also encoded within the BGC. mdpi.com These enzymes are critical for the structural diversity and biological activity of the final product.
For this compound, two key types of tailoring enzymes are halogenases and methyltransferases.
Halogenases : The chlorine atom in this compound is incorporated by a halogenase enzyme. The BGCs for chloromonilicin and other chlorinated polyketides contain a gene for a flavin-dependent halogenase (FDH). researchgate.netuniba.itresearchgate.net These enzymes catalyze the electrophilic chlorination of the substrate by utilizing flavin adenine (B156593) dinucleotide (FAD), an oxygen source, and a chloride ion. nih.govmdpi.com The halogenase provides the regioselectivity required to attach the chlorine atom at a specific position on the aromatic ring. nih.gov
Methyltransferases : Methyl groups are added to the polyketide scaffold by S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov The BGC-10 in M. fructicola, for instance, contains three putative methyltransferase genes, indicating that multiple methylation steps may occur during the biosynthetic process. uniba.it These enzymes transfer a methyl group from the cofactor SAM to a specific hydroxyl or carbon atom on the substrate, a crucial step in forming the final structure of chloromonilicin and its relatives. uniba.itnih.gov
A summary of key genes found in a representative biosynthetic gene cluster for related compounds is provided below.
| Gene Type | Proposed Function | Organism Example | Reference |
|---|---|---|---|
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. | Monilinia fructicola (pks1) | uniba.it |
| Flavin-dependent Halogenase | Incorporates a chlorine atom onto the polyketide scaffold. | Monilinia fructicola, Bipolaris sorokiniana | researchgate.netuniba.it |
| Methyltransferase | Adds methyl groups to the polyketide intermediate. | Monilinia fructicola | uniba.it |
| Oxidoreductase-related genes | Catalyze oxidation/reduction reactions during the modification of the polyketide. | Monilinia fructicola | uniba.it |
| Transcription Factors | Regulate the expression of other genes within the biosynthetic cluster. | Monilinia fructicola | uniba.it |
| Transporter Proteins | May be involved in the export of the final metabolite out of the cell. | Monilinia fructicola | uniba.it |
Regulation of Biosynthesis
The production of secondary metabolites like this compound is often tightly regulated in response to environmental cues and developmental stages of the producing organism.
The biosynthesis of this compound and related compounds is significantly influenced by the conditions under which the producing fungus is grown. Studies on Cochliobolus australiensis, a known producer of chloromonilinic acids C and D, have demonstrated this dependency. acs.orgacs.orgnih.gov
This fungus was found to produce chloromonilinic acids when grown in liquid media, such as potato dextrose broth (PDB). acs.org However, when the fungus was cultivated on a solid substrate of wheat seeds, the production of chloromonilinic acids was not detected in the organic extract, although other related compounds were still produced. acs.orgacs.orgnih.gov Similarly, research on Alternaria sonchi has shown that the choice of solid substrate (e.g., millet versus pearl barley) dramatically alters the profile and yield of secreted metabolites, including related chlorinated compounds like chloromonilicin and 4-chloropinselin. researchgate.net Furthermore, in Monilinia fructicola, the production of chloromonilicin and associated metabolites was observed to increase significantly when the fungus was co-cultured with Penicillium expansum, suggesting that microbial interactions can also act as a trigger for biosynthesis. uniba.it These findings underscore the critical role that nutritional and physical culture parameters play in regulating the activation of the this compound biosynthetic gene cluster. usda.gov
Chemical Synthesis and Derivatization Strategies for Chloromonilinic Acid D
Total Synthesis Approaches
As of the current literature, a specific total synthesis for chloromonilinic acid D has not been detailed. The total synthesis of complex natural products is a significant undertaking that allows for the confirmation of the proposed structure and provides access to larger quantities of the compound for further study.
While a direct synthesis is not reported, the approaches to other complex natural products provide a blueprint for how such a synthesis might be approached. For example, the total synthesis of glauconic acid involved key steps such as an asymmetric aldol (B89426) reaction and an intramolecular alkylation to construct the core carbocyclic ring. rsc.org Similarly, a formal total synthesis of (-)-aspergillide C was achieved using a strategy that included a Ferrier-type C-glycosylation and a Trost hydrosilylation as key steps to build the molecular framework. beilstein-journals.org These examples highlight the use of strategic bond formations and stereocontrolled reactions to assemble complex molecular architectures, which would be essential for any future total synthesis of this compound.
Semisynthesis of Analogues and Derivatives
Semisynthesis, the chemical modification of a natural product, is a common strategy to create analogues and derivatives for structure-activity relationship (SAR) studies. This approach leverages the existing complex scaffold of the natural product, which is often difficult to produce via total synthesis. For compounds related to this compound, this method has been employed to understand which parts of the molecule are essential for its biological activity. usda.gov
Although specific semisynthetic derivatives of this compound are not extensively documented, studies on the closely related fungal metabolite radicinin (B73259) provide a clear example of this strategy. Radicinin, which shares a dihydropyranopyran-4,5-dione core, has been modified to produce a variety of derivatives, including esters and reduced forms. usda.govmdpi.com These efforts aim to create compounds with potentially increased potency, selectivity, or stability. dntb.gov.ua
Acylation Reactions for Modified Structures
Acylation is a primary method for the semisynthesis of derivatives of natural products containing hydroxyl groups. This reaction involves the introduction of an acyl group (R-C=O) from a reagent like an acyl chloride or an acid anhydride (B1165640). nih.gov In the context of this compound's relatives, acylation has been used to probe the importance of the hydroxyl group for biological function.
A comprehensive SAR study on radicinin involved the preparation of several key semisynthetic ester derivatives. usda.gov The hydroxyl group of radicinin was esterified using various acylating agents to yield p-bromobenzoyl, 5-azidopentanoyl, stearoyl, mesyl, and acetyl esters. usda.gov For instance, the acetylation of radicinin is typically achieved using acetic anhydride in the presence of pyridine. nih.gov This reaction yields the 3-O-acetyl derivative, which can be purified by chromatography. nih.gov The table below details the various acyl derivatives of radicinin that have been synthesized to explore structure-activity relationships.
Table 1: Examples of Semisynthetic Acyl Derivatives of Radicinin This table is based on derivatives synthesized from the related compound radicinin and serves as an example of strategies applicable to this compound.
| Starting Material | Acylating Reagent | Derivative Name | Reference |
|---|---|---|---|
| Radicinin | p-Bromobenzoyl chloride | p-Bromobenzoyl ester of radicinin | usda.gov |
| Radicinin | 5-Azidopentanoyl chloride | 5-Azidopentanoyl ester of radicinin | usda.gov |
| Radicinin | Stearoyl chloride | Stearoyl ester of radicinin | usda.govresearchgate.net |
| Radicinin | Methanesulfonyl chloride | Mesyl ester of radicinin | usda.govresearchgate.net |
| Radicinin | Acetic anhydride | Acetyl ester of radicinin | usda.govnih.gov |
| 3-epi-Radicinin | Acetic anhydride | Acetyl ester of 3-epi-radicinin | usda.govnih.gov |
| Radicinol | Acetic anhydride | Diacetyl ester of radicinol | mdpi.com |
Development of Synthetic Methodologies for Related Compounds
Developing efficient and versatile synthetic methodologies is crucial for producing natural products and their analogues. For compounds structurally related to this compound, such as radicinin and its analogues, new synthetic strategies have been developed. One notable example is a novel synthetic route for (±)-3-deoxyradicinin. dntb.gov.uamdpi.com This methodology was reported to be more efficient and versatile than previous methods, allowing for the introduction of different side chains at various positions on the molecular scaffold. dntb.gov.ua The synthetic analogue, (±)-3-deoxyradicinin, demonstrated phytotoxic activity comparable to the natural product radicinin, highlighting its potential as a more accessible alternative for research and development. dntb.gov.uaresearchgate.net
The general approach for synthesizing the core structure of these compounds often involves building the pyrone ring system first, followed by the attachment and modification of side chains. For example, the synthesis of (±)-3-deoxyradicinin involved a Mukaiyama aldol reaction, an oxidation, and a subsequent cyclization to form a key pyrone intermediate, which was then acylated to yield the final product. mdpi.com Such methodologies, which allow for the systematic variation of substituents, are invaluable for exploring the chemical space around a natural product scaffold and for optimizing its biological properties.
Biological Activities and Mechanistic Studies of Chloromonilinic Acid D
Phytotoxic Effects and Herbicidal Potential
Chloromonilinic acid D, a tetrasubstituted 3-chromanonacrylic acid, has been identified as a phytotoxic compound with potential for development as a natural herbicide. nih.govacs.org It is produced by the fungal pathogen Cochliobolus australiensis, which was isolated from infected leaves of the invasive weed buffelgrass (Cenchrus ciliaris). nih.govacs.orgacs.org Studies have demonstrated its toxic effects on buffelgrass in seedling elongation bioassays, highlighting its potential as a tool for managing this weed. nih.govmdpi.com
Mechanisms of Plant Growth Inhibition
The herbicidal potential of this compound stems from its ability to inhibit critical early stages of plant development.
Delayed Seed Germination
Table 1: Effect of Chloromonilinic Acids on Buffelgrass Seed Germination
The following table summarizes the observed delay in germination for buffelgrass seeds when treated with various concentrations of chloromonilinic acids, including this compound.
| Compound | Concentration (M) | Observed Effect on Germination | Reference |
|---|---|---|---|
| Chloromonilinic acid C | 10–4 | Germination delay observed | acs.org |
| Chloromonilinic acids B, C, and D | 5 × 10–3 | Germination delayed for 4 days | acs.org |
Suppression of Radicle and Coleoptile Development
A primary phytotoxic effect of this compound is the dramatic reduction of radicle growth in buffelgrass seedlings. nih.govmdpi.com This inhibition of the embryonic root is a key factor in its herbicidal activity. The suppression of early root and shoot (coleoptile) development prevents the seedling from establishing itself, ultimately leading to its death.
Disruption of Cellular Processes in Plants
The observed inhibition of seed germination and seedling growth points to the disruption of fundamental cellular processes. While specific molecular targets of this compound have not been fully elucidated, the effects are consistent with the inhibition of processes essential for early plant development. These processes include cell division (mitosis) and cell elongation, which are the primary drivers of root and shoot growth. Furthermore, the energy-intensive processes of germination and growth rely on cellular respiration. Interference with any of these core pathways can lead to the observed suppression of development.
Target Specificity in Phytotoxicity
Research into this compound was driven by the search for an environmentally benign mycoherbicide that can control buffelgrass with minimal impact on non-target native plants. acs.org Bioassays have confirmed that this compound is toxic to the target weed, buffelgrass (Cenchrus ciliaris). nih.govmdpi.com This demonstrates a degree of specificity that is a desirable trait for a potential bioherbicide intended for use in sensitive ecosystems. usda.gov
Comparative Studies with Related Fungal Metabolites
This compound was co-isolated from Cochliobolus australiensis along with Chloromonilinic acid B and Chloromonilinic acid C. All three compounds were found to be toxic to buffelgrass, exhibiting similar effects of delayed germination and reduced radicle growth. nih.govacs.orgmdpi.com The fungus also produces other phytotoxic metabolites, including radicinin (B73259) and cochliotoxin, which are also active against buffelgrass. nih.govacs.org
Interestingly, the phytotoxicity of chloromonilinic acids appears to be specific to the compounds produced by C. australiensis. Earlier studies on Chloromonilinic acids A and B isolated from a different fungus, Monilinia fructicola, reported them to be biologically inactive. acs.orgtandfonline.com This suggests that subtle structural differences between the various forms of chloromonilinic acid are critical for their phytotoxic activity.
Analysis of Structure-Activity Relationships in Phytotoxicity
The phytotoxic effects of this compound and its related compounds, isolated from the fungal pathogen Cochliobolus australiensis, have been the subject of research to understand the chemical features responsible for their herbicidal potential, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). nih.govnih.gov These studies provide insight into the structure-activity relationships (SAR) by comparing the molecular architecture of these compounds with their observed biological activity.
Detailed analysis of chloromonilinic acids B, C, and D reveals that subtle structural modifications significantly influence their phytotoxic profiles. These three compounds share a common tetrasubstituted 3-chromanonacrylic acid core but differ in the side chain at position C-3 and the stereochemistry of the acrylic acid moiety. nih.govnih.gov
This compound is characterized as (Z)-3-chloro-3-[(5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxo-4H-chromen-2-yl)]acrylic acid. nih.gov Its structural isomer, chloromonilinic acid C, is identified as (E)-3-chloro-3-[(5-hydroxy-3-(1-hydroxy-2-methoxy-2-oxoethyl)-7-methyl-4-oxo-4H-chromen-2-yl)]acrylic acid. nih.gov The primary distinctions are the Z/E configuration of the chloroacrylic acid side chain and the presence of a hydroxyl group on the C-3 side chain of chloromonilinic acid C.
Bioassays have demonstrated that all three chloromonilinic acids—B, C, and D—are toxic to buffelgrass. nih.govacs.org Their activity manifests as a significant delay in germination and a dramatic reduction in radicle growth, particularly at higher concentrations. nih.govacs.org
While all three compounds are active, the investigation into their analogs, such as radicinin and its derivatives, which were co-isolated with the chloromonilinic acids, provides a broader context for the SAR. mdpi.comnih.gov For instance, studies on radicinin derivatives have highlighted that the presence of an α,β-unsaturated carbonyl group and the stereochemistry of a free secondary hydroxyl group are crucial for phytotoxicity. dntb.gov.ua Although not direct derivatives, the structural elements of the chloromonilinic acids can be compared to these findings to hypothesize which moieties are essential for their activity.
The specific phytotoxic contributions of the chloroacrylic acid group and the substitutions on the chromenone core in this compound are key areas of interest. The comparison between chloromonilinic acids C and D suggests that both the (Z)- and (E)-isomers of the chloroacrylic acid side chain are compatible with phytotoxic activity.
Research Findings on Phytotoxicity
Studies involving seedling elongation bioassays on buffelgrass have been instrumental in determining the phytotoxic nature of these compounds. The primary effects observed were a significant delay in seed germination and a marked reduction in the growth of the radicle. nih.govacs.org
The following tables provide a comparative overview of the structural features of chloromonilinic acids B, C, and D, and summarize their observed phytotoxic effects based on available research.
Table 1: Structural Comparison of Chloromonilinic Acids
| Compound | C-3 Side Chain | Chloroacrylic Acid Stereochemistry |
|---|---|---|
| Chloromonilinic Acid B | -(CH₂)-COOCH₃ | Not specified in provided results |
| Chloromonilinic Acid C | -CH(OH)-COOCH₃ | E |
| This compound | -(CH₂)-COOCH₃ | Z |
This table is generated based on data from scientific literature. nih.gov
Table 2: Summary of Phytotoxic Activity on Buffelgrass (Cenchrus ciliaris)
| Compound | Observed Effects |
|---|---|
| Chloromonilinic Acid B | Toxic in seedling elongation bioassay, causing delayed germination and reduced radicle growth. nih.govacs.org |
| Chloromonilinic Acid C | Toxic in seedling elongation bioassay, causing delayed germination and reduced radicle growth. nih.govacs.org |
| This compound | Toxic in seedling elongation bioassay, causing delayed germination and reduced radicle growth. nih.govacs.org |
This table summarizes findings from phytotoxicity studies. nih.govnih.govacs.org
Analytical Research Methodologies for Chloromonilinic Acid D
Quantification Techniques
Accurate quantification of Chloromonilinic acid D is fundamental for understanding its production and activity. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from fungal extracts, which is a necessary precursor to quantification. Research involving the fungus Alternaria sonchi has demonstrated the utility of HPLC in isolating this compound from complex fractions. frontiersin.org In these studies, specific subfractions of a crude extract were subjected to HPLC separation to yield pure this compound. frontiersin.org
While detailed quantitative methods specifically for this compound are not extensively published, the parameters used for its purification provide a clear foundation for developing such assays. The ability of HPLC to resolve this compound from closely related compounds is crucial for accurate measurement. frontiersin.org General approaches for quantifying fungal phytotoxins often involve developing HPLC methods coupled with a suitable detector, where the response is correlated with concentration using a pure analytical standard. nih.govsemanticscholar.org
Table 1: HPLC Parameters for the Purification of this compound This interactive table summarizes the conditions used in the separation of this compound from fungal extracts as reported in scientific literature.
| Parameter | Condition | Source |
|---|---|---|
| Technique | Preparative High-Performance Liquid Chromatography | frontiersin.org |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and 0.1% Formic Acid in Water | frontiersin.org |
| Elution Ratio | 40:60 (v/v) | frontiersin.org |
| Application | Isolation of this compound from fungal culture subfractions | frontiersin.org |
Profiling and Characterization in Complex Mixtures
Identifying this compound within a complex biological sample, such as a fungal culture or an infected plant, requires highly sensitive and specific analytical methods. Mass spectrometry-based techniques are indispensable for this task.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the non-targeted profiling of metabolites in complex biological systems. This technique has been employed to study the metabolic footprint of pathogenic fungi like Bipolaris sorokiniana, a known producer of related compounds. researchgate.net In such studies, LC-HRMS allows for the construction of a "metabolomic phenotype," which helps in identifying the array of secondary metabolites produced during interactions with a host plant. researchgate.net
For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS), often coupled with LC, is used for definitive structural confirmation. This method provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition. For instance, HRESIMS analysis of a compound isolated from Alternaria sonchi confirmed its molecular formula as C₁₆H₁₃ClO₆, leading to its identification as this compound. frontiersin.org
Table 2: LC-HRMS Applications in the Study of this compound and Related Fungal Metabolites This interactive table outlines the use of high-resolution mass spectrometry for identifying and characterizing fungal compounds.
| Analytical Technique | Application | Key Findings | Source |
|---|---|---|---|
| LC-HRMS | Non-targeted metabolite profiling of pathogen-inoculated plants. | Enabled the definition of "metabolomic phenotypes" and the identification of significant variations in metabolite production during infection. | researchgate.net |
| HRESIMS (Q-TOF LC/MS) | Structural characterization of purified fungal metabolites. | Confirmed the molecular formula of this compound. | frontiersin.org |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC-MS. nih.gov This makes it exceptionally well-suited for comprehensive metabolomic analyses and the detection of trace-level compounds in highly complex mixtures. nih.gov While a specific UHPLC-MS/MS method dedicated solely to this compound is not widely documented, the technique is extensively used for analyzing the secondary metabolites of fungi from the genera Alternaria and Bipolaris, which are known to produce chloromonilinic acids. researchgate.netsciopen.com
In the context of fungal metabolite profiling, UHPLC-MS/MS is used to separate and identify dozens to thousands of individual compounds within a single analytical run. sciopen.com For example, a non-targeted metabolomics analysis of wheat's response to a pathogen identified nearly 1,500 distinct metabolites, showcasing the technique's vast analytical power. sciopen.com This approach is critical for understanding the chemical diversity of fungal extracts and identifying specific compounds, such as this compound and its isomers like Chloromonilinic acid B and C, within the broader metabolic profile. researchgate.net The development of a specific UHPLC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometer's precursor and product ion transitions to achieve maximum sensitivity and selectivity for this compound.
Table 3: Overview of UHPLC-MS/MS for Fungal Metabolite Profiling This interactive table describes the general application and advantages of UHPLC-MS/MS for analyzing complex mixtures containing compounds like this compound.
| Feature | Description | Relevance | Source |
|---|---|---|---|
| Separation | Utilizes UHPLC for high-resolution separation of metabolites. | Allows for better separation of isomers and structurally similar compounds often found in fungal extracts. | nih.gov |
| Detection | Employs tandem mass spectrometry (MS/MS) for sensitive and specific detection. | Provides structural information and allows for confident identification and quantification of target compounds in a complex matrix. | mdpi.com |
| Application | Widespread non-targeted metabolomics of fungal cultures and infected tissues. | Enables the discovery and characterization of a wide array of secondary metabolites, including previously unknown compounds. | sciopen.com |
Ecological and Biotechnological Research Applications of Chloromonilinic Acid D
Role in Fungal Plant Pathogenesis
Chloromonilinic acid D is produced by Cochliobolus australiensis, a fungus that causes leaf spot disease on buffelgrass. nih.govresearchgate.net Phytotoxins produced by plant pathogenic fungi are often key virulence factors that interfere with the host plant's physiological processes, leading to disease symptoms such as necrosis, chlorosis, or wilting. researchgate.netjabonline.in These low molecular weight compounds can be instrumental in the pathogen's ability to colonize host tissue. jabonline.in
The production of this compound and related compounds like Chloromonilinic acid C by C. australiensis suggests a potential role in the etiology of the leaf spot disease observed on buffelgrass. nih.gov However, while the phytotoxic effects of these compounds on buffelgrass seedlings have been clearly demonstrated in laboratory settings, their direct and definitive role in the disease cycle in the wild is yet to be conclusively established. nih.gov Further research is needed to determine if this compound acts as a pathotoxin, directly contributing to the virulence and pathogenic success of C. australiensis on its host. nih.govjabonline.in
Potential for Bioherbicide Development
The search for environmentally benign and sustainable weed management solutions has intensified interest in bioherbicides, which are compounds derived from natural sources like fungi or bacteria. nih.govnih.gov this compound has emerged as a significant candidate in this field due to its potent phytotoxic activity. nih.gov Research has identified it as a phytotoxic fungal metabolite with clear potential for herbicidal applications, representing a novel finding for this class of compounds. nih.gov
Unlike previously studied related compounds from other fungal species that showed inactivity, this compound exhibits strong inhibitory effects on plant growth, making it a focal point for the development of new natural herbicides. nih.gov Its origin from a plant pathogen associated with a specific invasive weed further strengthens its candidacy for targeted weed control strategies. researchgate.net
The most well-documented research application for this compound is in the management of buffelgrass (Cenchrus ciliaris), a highly invasive grass that threatens native ecosystems, particularly in arid regions like the Sonoran Desert. nih.govresearchgate.netmdpi.com Laboratory bioassays have demonstrated the compound's significant herbicidal effects on this weed.
In seedling elongation bioassays, this compound, along with its analogs, was shown to be toxic to buffelgrass. nih.gov The primary effects observed were a significant delay in seed germination and a dramatic reduction in the growth of the radicle (embryonic root). nih.gov The phytotoxicity was observed to be concentration-dependent, with the most severe effects noted at a concentration of 5 × 10⁻³ M, where germination was delayed by up to four days and radicle growth was drastically inhibited. nih.gov
Phytotoxic Effects of Chloromonilinic Acids on Buffelgrass (Cenchrus ciliaris) Seedlings
| Compound | Concentration (M) | Observed Effects on Buffelgrass | Reference |
|---|---|---|---|
| Chloromonilinic acid C & D | General Range | Toxic in seedling elongation bioassays; delayed germination and reduced radicle growth. | nih.gov |
| Chloromonilinic acid C | 10⁻⁴ M | Caused observable germination delay. | nih.gov |
| Chloromonilinic acid C & D | 5 × 10⁻³ M | Significantly delayed germination (up to 4 days) and dramatically reduced radicle growth. | nih.gov |
A critical factor for the viability of any herbicide is its target selectivity—the ability to control target weeds without causing harm to non-target organisms, including native flora and agricultural crops. researchgate.netnih.gov For a bioherbicide like this compound, demonstrating high selectivity is essential for its development as an eco-friendly weed management tool. mdpi.com
Currently, published research on this compound has focused primarily on its efficacy against the target invasive species, buffelgrass. nih.gov There is a lack of available data from studies evaluating its phytotoxic effects on a broad range of non-target plants. Therefore, the selectivity profile of this compound is not yet understood. Determining whether its potent herbicidal activity is specific to buffelgrass or if it has a broad-spectrum effect is a crucial step for assessing its environmental safety and potential agricultural applications.
Future Research Directions in Agrochemistry
The initial findings on this compound open several important avenues for future agrochemical research. The development of this compound from a promising natural product into a viable bioherbicide requires a focused, multidisciplinary effort.
Key future research directions include:
Mode of Action Studies: Elucidating the specific biochemical pathway or molecular target within the plant that this compound disrupts is a primary objective. Understanding its mode of action is fundamental for optimizing its use and managing potential resistance.
Target Selectivity and Non-Target Impact: Comprehensive studies are urgently needed to evaluate the compound's effects on a wide array of plant species, including important crops (e.g., corn, wheat, soy) and native plants found in ecosystems invaded by buffelgrass. This will define its spectrum of activity and ecological safety profile.
Field Efficacy Trials: Moving beyond laboratory bioassays, controlled field studies are necessary to assess the effectiveness of this compound under real-world environmental conditions, which include variables like soil type, moisture, and UV radiation. nih.gov
Optimization of Production: Research has noted that chloromonilinic acids were produced in liquid culture but not detected in wheat seed solid culture. nih.gov Future work should focus on optimizing fermentation and downstream processing methods to produce the compound in sufficient quantities for large-scale testing and potential commercialization, which is often a barrier for bioherbicide development. mdpi.com
Formulation Development: Creating a stable and effective formulation is crucial for the successful deployment of a bioherbicide. mcgill.ca Research into formulations that protect the active ingredient from environmental degradation and enhance its uptake by the target weed is essential.
Addressing these research areas will be critical in determining whether this compound can be developed into a safe, effective, and economically viable tool for sustainable agriculture and ecosystem management.
Q & A
Q. What are the established methods for isolating Chloromonilinic acid D from fungal sources?
this compound is typically isolated through solvent extraction followed by chromatographic purification. Fungal biomass is extracted with polar solvents (e.g., methanol, ethyl acetate), and the crude extract is subjected to column chromatography (silica gel or HPLC) for fractionation. Final purification is achieved via preparative TLC or HPLC. Structural confirmation requires spectroscopic techniques like NMR and mass spectrometry (MS) . For reproducibility, detailed protocols must specify solvent ratios, column parameters, and spectroscopic settings, as emphasized in guidelines for experimental documentation .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Structural characterization relies on a combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to identify substituents and stereochemistry. High-resolution MS (HRMS) confirms the molecular formula, while IR spectroscopy detects functional groups like carboxylic acids. X-ray crystallography may resolve absolute configuration if suitable crystals are obtained. For example, Masi et al. (2017) used these methods to differentiate this compound from its analogs, noting its tetrasubstituted 3-chromanonacrylic acid backbone .
Q. What in vitro bioassay models are commonly used to evaluate the phytotoxic activity of this compound?
Standard phytotoxicity assays involve testing on plant seedlings (e.g., Cenchrus ciliaris) or detached leaves, measuring inhibition of root/shoot growth or chlorophyll degradation. Dose-response experiments (e.g., 10–100 μM concentrations) are conducted under controlled light and temperature. Comparative studies against positive controls (e.g., commercial herbicides) validate activity. Masi et al. (2017) reported significant herbicidal effects at 100 μM, highlighting its potential for weed management .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different experimental models?
Discrepancies may arise from variations in cell lines, assay conditions (e.g., incubation time, solvent used), or compound purity. For example, this compound showed >100 μM IC50 in cancer cell lines (A549, SKMEL-28) , contrasting with its potent phytotoxicity at similar concentrations . To address this, researchers should:
- Standardize assay protocols (e.g., MTT assay vs. growth inhibition).
- Verify compound stability under experimental conditions (e.g., pH, temperature).
- Use orthogonal bioassays to confirm target-specific effects. Replicating studies with rigorous controls and reporting detailed metadata (e.g., cell passage number, solvent concentration) is critical .
Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound to improve yield and purity?
Retrosynthetic analysis suggests starting with chromanone derivatives and introducing chlorine substituents via electrophilic substitution. Key steps include:
- Using chiral catalysts (e.g., organocatalysts) to control stereochemistry.
- Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products.
- Employing flash chromatography or recrystallization for purification. Challenges include avoiding racemization and achieving regioselective chlorination. Recent advances in asymmetric synthesis could be adapted from related chromanone derivatives .
Q. What experimental approaches are used to investigate the ecological role of this compound in fungal-plant interactions?
- Field studies : Monitor metabolite production in infected plants (e.g., black apples) using LC-MS/MS, correlating fungal colonization with compound abundance .
- Gene knockout models : Disrupt biosynthetic genes (e.g., polyketide synthases) in fungi to assess loss of phytotoxicity.
- Ecological niche modeling : Compare metabolite profiles in wild vs. lab-cultivated fungi to identify environmental triggers (e.g., host defense compounds) . Such studies require integrating metabolomics, transcriptomics, and ecological data to elucidate the compound’s role in pathogenicity or symbiosis .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., NMR vs. X-ray for structure; in vitro vs. in vivo assays for bioactivity) .
- Experimental Design : Follow guidelines for documenting synthetic pathways and bioassay conditions to ensure reproducibility .
- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over commercial databases to avoid biased or unverified data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
